molecular formula C6H10N2O B1344633 (1-Ethyl-1H-imidazol-5-yl)methanol CAS No. 215872-62-1

(1-Ethyl-1H-imidazol-5-yl)methanol

Cat. No. B1344633
M. Wt: 126.16 g/mol
InChI Key: FRNCAMZAPFINSG-UHFFFAOYSA-N
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Description

“(1-Ethyl-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C6H10N2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years. A review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular structure of “(1-Ethyl-1H-imidazol-5-yl)methanol” includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazoles are known for their versatility in chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . The bonds formed during the formation of the imidazole are highlighted in the synthesis process .

Scientific Research Applications

Synthesis and Chemical Properties

Research on the ethylation of imidazole derivatives, such as "(1-Ethyl-1H-imidazol-5-yl)methanol," focuses on synthesizing and understanding the structure and properties of these compounds. For example, a study detailed the synthesis, structure, and properties of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II), highlighting the compound's coordination with copper(II) in a tetragonally distorted octahedral geometry, which involves EPR measurement and DFT studies to assist in the assignment of electronic transitions (Banerjee et al., 2013).

Catalytic Applications

Imidazole derivatives, including "(1-Ethyl-1H-imidazol-5-yl)methanol," have been explored for their catalytic applications. A study on the alkylation of imidazoles in the presence of heterogeneous catalysts found that reactions of imidazoles with alcohols at high temperatures showed high selectivity and activity for N-alkylation, indicating the potential use of these compounds in catalysis (Gitis et al., 1994).

Fluorescence and Probing Applications

The synthesis of derivatives of "(1-Ethyl-1H-imidazol-5-yl)methanol" and their applications as fluorescent probes or in the development of hypoxia-activated prodrugs for cancer therapy show significant research interest. For instance, a study synthesized a Zn^2+ fluorescent probe based on modifications of the compound, indicating its potential in fluorescence-based applications (Wen-yao, 2012).

Anticorrosion Applications

Imidazole-based molecules, including derivatives of "(1-Ethyl-1H-imidazol-5-yl)methanol," have been studied for their corrosion inhibition properties on carbon steel in acid mediums. These studies reveal the compounds' effectiveness in protecting metal surfaces, highlighting the relationship between molecular structure and anticorrosion efficiency (Costa et al., 2021).

Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, research has explored the synthesis of compounds like "(1-Ethyl-1H-imidazol-5-yl)methanol" for potential medicinal applications. Although excluding direct drug use and side effects, these studies contribute to developing new therapeutic agents, such as selective COX-2 inhibitors, which are crucial for reducing inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs (Tabatabai et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, Methyl-1H-imidazol-5-yl)methylamine, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Imidazoles have been the focus of recent research due to their wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

(3-ethylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-8-5-7-3-6(8)4-9/h3,5,9H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNCAMZAPFINSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629363
Record name (1-Ethyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethyl-1H-imidazol-5-yl)methanol

CAS RN

215872-62-1
Record name 1-Ethyl-1H-imidazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215872-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Ethyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5.0M nitric acid (102 ml) was added sodium nitrite (314 mg), and 1-ethyl-5-hydroxymethyl-2-mercaptoimidazole (18.0 g) was added by portions to the mixture at 0° C. The mixture was allowed to be at room temperature and the mixture was stirred for 2 hours, and water (100 ml) was added to the mixture. The mixture was neutralized with potassium carbonate at 0° C., and the solvent was distilled off under reduced pressure. Ethanol was added to the mixture, and the insolubles were filtered off, and the solvent was distilled off under reduced pressure. To the obtained residue was added methanol-ethyl acetate, and basic silica gel was added to the mixture. This mixture was purified by basic silica gel column chromatography (methanol-ethyl acetate=1:8) to obtain solid, which was recrystallized from diisopropyl ether-ethyl acetate, to give 1-ethyl-5-hydroxymethylimidazole (10.0 g) as brown crystals.
Quantity
102 mL
Type
reactant
Reaction Step One
Quantity
314 mg
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JH Chang, KW Lee, DH Nam, WS Kim… - … process research & …, 2002 - ACS Publications
1-Substituted-5-hydroxymethylimidazoles were prepared through green desulfurization of their 2-mercapto derivatives by the treatment of 30% hydrogen peroxide in the presence of a …
Number of citations: 23 pubs.acs.org

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